molecular formula C16H7Cl2NO B12692749 6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one CAS No. 93663-94-6

6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12692749
CAS No.: 93663-94-6
M. Wt: 300.1 g/mol
InChI Key: DQXJOXGFOVGSKK-UHFFFAOYSA-N
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Description

6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound. It belongs to the class of indenoquinolinones, which are known for their diverse biological activities and potential pharmaceutical applications. This compound is characterized by its unique structure, which includes a fused tetracyclic system with chlorine atoms at positions 6 and 10.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of indenoquinolinones, including this compound, can be optimized using heterogeneous catalysts such as Cu/zeolite-Y. This method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of the catalyst under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed using appropriate reducing agents.

    Substitution: The chlorine atoms at positions 6 and 10 can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,10-Dichloro-11H-indeno(1,2-b)quinolin-11-one is unique due to the presence of chlorine atoms at positions 6 and 10, which can influence its chemical reactivity and biological activity

Properties

CAS No.

93663-94-6

Molecular Formula

C16H7Cl2NO

Molecular Weight

300.1 g/mol

IUPAC Name

6,10-dichloroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C16H7Cl2NO/c17-11-7-3-6-10-13(18)12-15(19-14(10)11)8-4-1-2-5-9(8)16(12)20/h1-7H

InChI Key

DQXJOXGFOVGSKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=CC=C4Cl)C(=C3C2=O)Cl

Origin of Product

United States

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